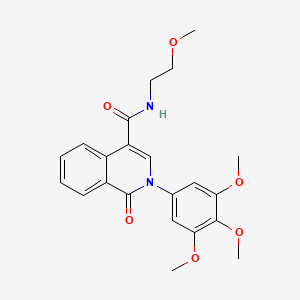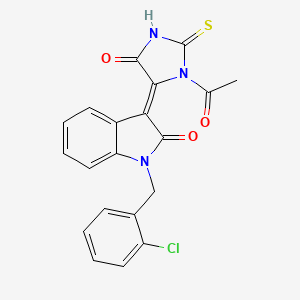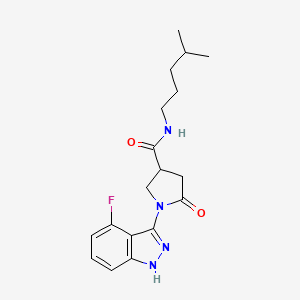
N-(2-methoxyethyl)-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydro-4-isoquinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of 3,4,5-trimethoxybenzaldehyde with 2-methoxyethylamine, followed by cyclization to form the isoquinoline ring. The carboxamide group is then introduced through appropriate reactions .
Reaction Conditions: The reaction conditions may vary depending on the specific synthetic method employed. typical conditions involve refluxing the reactants in suitable solvents (such as ethanol or methanol) with acid catalysts or base-promoted cyclization.
Industrial Production: While not widely produced industrially, research laboratories often synthesize this compound for further investigation.
Chemical Reactions Analysis
Reactivity: N-(2-methoxyethyl)-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydro-4-isoquinolinecarboxamide can undergo various chemical reactions:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the aromatic ring can be replaced.
Cyclization: The isoquinoline ring can participate in cyclization reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents (e.g., bromine, chlorine).
Cyclization: Acidic or basic conditions for ring closure.
Major Products: The major products depend on the specific reaction conditions. Oxidation may yield carboxylic acid derivatives, while reduction could lead to amine derivatives.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stereochemistry, and synthetic pathways. It serves as a model system for isoquinoline-based drug design.
Biology and Medicine:Anticancer Properties: Investigations suggest potential anticancer activity due to its interaction with cellular targets.
Neuropharmacology: It may modulate neurotransmitter systems.
Anti-inflammatory Effects: Some studies explore its anti-inflammatory properties.
Industry: While not directly used in industry, its derivatives may find applications in drug development.
Mechanism of Action
The precise mechanism remains under investigation. It likely involves interactions with cellular receptors, enzymes, or signaling pathways.
Comparison with Similar Compounds
N-(2-methoxyethyl)-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydro-4-isoquinolinecarboxamide stands out due to its unique combination of structural features. Similar compounds include other isoquinoline derivatives, but none precisely match its substituent pattern and functional groups.
Properties
Molecular Formula |
C22H24N2O6 |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-1-oxo-2-(3,4,5-trimethoxyphenyl)isoquinoline-4-carboxamide |
InChI |
InChI=1S/C22H24N2O6/c1-27-10-9-23-21(25)17-13-24(22(26)16-8-6-5-7-15(16)17)14-11-18(28-2)20(30-4)19(12-14)29-3/h5-8,11-13H,9-10H2,1-4H3,(H,23,25) |
InChI Key |
QYPNZYKWMXEECR-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[(4-tert-butylbenzyl)oxy]-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methyl-2H-chromen-2-one](/img/structure/B11149062.png)
![(5E)-5-(3,4-dichlorobenzylidene)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11149070.png)
![2-(2-methoxyphenyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide](/img/structure/B11149074.png)
![3-{4-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B11149090.png)
![1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone](/img/structure/B11149092.png)

![5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11149104.png)
![7-benzyl-6-imino-N-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11149106.png)
![N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-methionine](/img/structure/B11149111.png)
![N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-D-valine](/img/structure/B11149112.png)
![6-ethyl-7-[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11149113.png)
![6-imino-11-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide](/img/structure/B11149115.png)
![4-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl (2E)-3-(4-methylphenyl)prop-2-enoate](/img/structure/B11149117.png)
